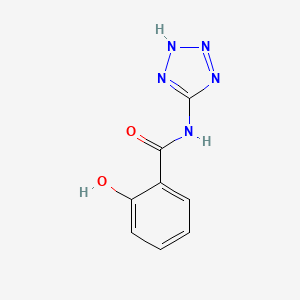![molecular formula C20H15NO5 B5823216 phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)
phenyl 2-[(3-nitrobenzyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-[(3-nitrobenzyl)oxy]benzoate, also known as NB-PBO, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of benzophenone and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of phenyl 2-[(3-nitrobenzyl)oxy]benzoate is not fully understood. However, it is believed that the compound undergoes a photochemical reaction upon exposure to light, leading to the formation of reactive oxygen species (ROS). These ROS then react with cellular components, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the generation of ROS. It has also been shown to induce oxidative stress in cells, leading to cell death. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using phenyl 2-[(3-nitrobenzyl)oxy]benzoate in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity to normal cells. Therefore, further studies are needed to determine the optimal dosage and exposure time for this compound.
Zukünftige Richtungen
There are several future directions for the use of phenyl 2-[(3-nitrobenzyl)oxy]benzoate in scientific research. One of the potential applications is in the development of new cancer treatments. Another potential application is in the detection of metal ions in biological systems. Furthermore, this compound can be used as a probe for the detection of nitric oxide in cells. Overall, the unique properties of this compound make it a promising candidate for further research in various fields of science.
Synthesemethoden
The synthesis of phenyl 2-[(3-nitrobenzyl)oxy]benzoate can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzyl alcohol with phenyl 2-hydroxybenzoate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of this compound with a yield of up to 70%.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-[(3-nitrobenzyl)oxy]benzoate has been extensively used in scientific research due to its unique properties. It has been used as a photosensitizer in photodynamic therapy for cancer treatment. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it has been used as a probe for the detection of nitric oxide in cells.
Eigenschaften
IUPAC Name |
phenyl 2-[(3-nitrophenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(26-17-9-2-1-3-10-17)18-11-4-5-12-19(18)25-14-15-7-6-8-16(13-15)21(23)24/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBBKOJYICWJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)

![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)
![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)

![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)
![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)


